molecular formula C8H4BrF2N B1441532 4-(Bromomethyl)-2,5-difluorobenzonitrile CAS No. 1245651-19-7

4-(Bromomethyl)-2,5-difluorobenzonitrile

Cat. No. B1441532
M. Wt: 232.02 g/mol
InChI Key: ZYBADXNEYMARJT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzonitrile is an organic compound used as a building block in organic synthesis . It has a linear formula of BrCH2C6H4CN .


Synthesis Analysis

While specific synthesis methods for 4-(Bromomethyl)-2,5-difluorobenzonitrile are not available, bromomethyl compounds are generally synthesized through radical bromination or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzonitrile consists of a benzene ring with a bromomethyl (BrCH2-) and a nitrile (CN) group attached . The exact structure of 4-(Bromomethyl)-2,5-difluorobenzonitrile would also include two fluorine atoms on the benzene ring.


Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid at room temperature . It has a melting point of 115-117°C .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Suzuki et al. (1992) explored the synthesis of 3,4-Difluorobenzonitrile, which shares structural similarities with 4-(Bromomethyl)-2,5-difluorobenzonitrile, through a halogen-exchange reaction. This process involves key intermediates that might be relevant to understanding the synthesis pathways of related compounds (Suzuki & Kimura, 1992).
    • A study by Ramu, Rao, and Santhamma (1993) applied photoacoustic spectroscopy to study electronic transitions in difluorobenzonitrile isomers, demonstrating the significance of these compounds in spectroscopic analysis (Ramu, Rao, & Santhamma, 1993).
  • Material Science Applications :

  • Analytical Chemistry :

    • The research by Alimi et al. (2018) on 4-Bromobenzonitrile, a compound structurally related to 4-(Bromomethyl)-2,5-difluorobenzonitrile, showcases its unique properties in crystal formation and flexibility, which can have implications in analytical chemistry (Alimi, Lama, Smith, & Barbour, 2018).
  • Environmental Studies :

    • A study by Knight et al. (2003) on the biotransformation of bromoxynil, which contains a benzonitrile group, under various anaerobic conditions, sheds light on the environmental fate of such compounds (Knight, Berman, & Häggblom, 2003).

Safety And Hazards

This compound may cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment .

properties

IUPAC Name

4-(bromomethyl)-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBADXNEYMARJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,5-difluorobenzonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-difluoro-4-(hydroxymethyl)benzonitrile (Preparation 21, 390 mg, 2.30 mmol) in DCM (12 mL) was added phosphorus tribromide (0.238 mL, 2.53 mmol). The mixture was stirred at room temperature for 18 hours. The reaction mixture was then diluted with DCM to 30 mL and washed with saturated aqueous sodium bicarbonate (30 mL). The organic layer was dried over sodium sulphate, and evaporated to afford the title compound as a yellow oil, which was used in the next step without further purification (530 mg, 99%).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.238 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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